molecular formula C23H21N3O2S B2948342 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 1795477-31-4

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2948342
CAS RN: 1795477-31-4
M. Wt: 403.5
InChI Key: OVHXXLROKYGSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis or reduction, and the benzoxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with the α7 nAChR. This compound binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are involved in various neurological processes. This compound has been shown to have a high affinity for the α7 nAChR, making it a potent antagonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in various inflammatory diseases. This compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide in lab experiments is its high potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in various neurological processes. However, one of the limitations of using this compound is its relatively high cost and the difficulty in synthesizing it in large quantities.

Future Directions

There are several future directions for the research of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide. One of the most promising directions is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Further studies are needed to determine the optimal dose and administration route of this compound in humans. Another future direction is the development of new analogs of this compound with improved potency and selectivity for the α7 nAChR. These analogs may have better therapeutic potential than this compound itself. Overall, the research on this compound has the potential to lead to significant advances in the field of neuroscience and the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 2-(benzo[d]oxazol-2-yl)pyrrolidine with 4-(thiophen-2-yl)benzoic acid in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine (TEA) as a base. The resulting product is then treated with formaldehyde and sodium borohydride to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models of these diseases, making it a potential therapeutic agent.

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-22(17-11-9-16(10-12-17)21-8-4-14-29-21)24-15-18-5-3-13-26(18)23-25-19-6-1-2-7-20(19)28-23/h1-2,4,6-12,14,18H,3,5,13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHXXLROKYGSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.